3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one
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Overview
Description
3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one is a heterocyclic compound that belongs to the class of isoxazoles. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals . This compound features a fused benzene and isoxazole ring system, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the α-keto bromination of 3-aryl-6,7-dihydrobenzo[c]isoxazol-4(5H)-ones followed by condensation with thiourea in acetonitrile has been reported as an effective method .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound with a similar ring structure.
Oxazole: An analog with the nitrogen atom in a different position.
Pyrrole: An analog without the oxygen atom.
Uniqueness
3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one is unique due to its fused ring system, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
3-methyl-5,6-dihydro-4H-1,2-benzoxazol-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-6-3-2-4-7(10)8(6)11-9-5/h2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCIDTWKVUUAJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1CCCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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